molecular formula C9H5BrClN B1373799 7-Bromo-3-chloroisoquinoline CAS No. 1029720-65-7

7-Bromo-3-chloroisoquinoline

Cat. No.: B1373799
CAS No.: 1029720-65-7
M. Wt: 242.5 g/mol
InChI Key: GPICPAIKTJPYEE-UHFFFAOYSA-N
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Description

7-Bromo-3-chloroisoquinoline is a chemical compound with the CAS Number: 1029720-65-7 . It has a molecular weight of 242.5 .


Molecular Structure Analysis

The molecular formula of this compound is C9H5BrClN . The InChI code is 1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H . The canonical SMILES representation is C1=CC(=CC2=CN=C(C=C21)Cl)Br .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 242.50 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The topological polar surface area is 12.9 Ų . It has a complexity of 165 .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Formation of Substituted Isoquinolines : 7-Bromo-3-chloroisoquinoline and related halogenated isoquinolines exhibit interesting chemical behaviors in reactions involving amide ions in ammonia, leading to various substitution products. These halogenated isoquinolines, including 7-bromo and 3-chloro derivatives, demonstrate the ability to form σ complexes in reactions, offering insights into their potential for synthesizing new compounds (Zoltewicz & Oestreich, 1991).

Synthesis and Derivatives

  • Synthesis of Fluoromethyl-Containing Analogs : Research on the synthesis of fluoromethyl-containing analogs of antitumor alkaloids highlights the significance of halogenated quinolines, including bromo-chloro derivatives, in the development of potential anticancer agents (Golubev et al., 2010).

  • Conversion of Bromo to Chloro Compounds : Pyridine hydrochloride is an efficient reagent for converting bromo compounds to chloro compounds in pyridine and quinoline series, which could include derivatives of this compound, thereby enabling the synthesis of various chlorinated compounds (Mongin et al., 1996).

Biological Applications and Studies

  • Casein Kinase I Inhibitor : A study on N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a related compound, as a selective inhibitor of casein kinase I, demonstrates the potential of chloroisoquinoline derivatives in biochemical research and drug development (Chijiwa et al., 1989).

  • Anti-Plasmodial Activity in Quinoline Derivatives : Studies on the structure-activity relationships among 4-aminoquinolines reveal that variations in the halogen substituents, like bromo and chloro, at specific positions can significantly affect their anti-plasmodial activity against Plasmodium falciparum (De et al., 1998).

Safety and Hazards

7-Bromo-3-chloroisoquinoline has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

7-Bromo-3-chloroisoquinoline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other compounds. Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For instance, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds, potentially leading to drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

7-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPICPAIKTJPYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679865
Record name 7-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029720-65-7
Record name 7-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3-chloroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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